molecular formula C₉₀H₁₂₅N₁₉O₃₂ B612771 H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH CAS No. 37548-29-1

H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH

Cat. No. B612771
CAS RN: 37548-29-1
M. Wt: 1985.06
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain attached to insoluble resin beads .


Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bond between two cysteine residues. This reaction can stabilize the three-dimensional structure of the peptide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be influenced by factors such as its size, charge, hydrophobicity, and the presence of special functional groups. These properties can be predicted using various bioinformatics tools .

Scientific Research Applications

  • Histocompatibility Antigens Research

    • The amino acid sequence of H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH shares similarities with sequences in murine histocompatibility antigens, specifically the H-2Kb and H-2Db glycoproteins. These sequences are critical in the field of immunology for understanding the molecular basis of antigen recognition by T-cells, contributing to research in immunogenetics and autoimmune diseases (Uehara et al., 1980) (Maloy et al., 1981).
  • Synthesis and Characterization of Peptides

    • The sequence has been synthesized and characterized, providing a foundation for the study of corticotropin peptides. This research contributes to understanding the chemical and physicochemical properties of such peptides, which is crucial in the study of hormone structures and functions (Watanabe & Inouye, 1977).
  • Protein Structure Analysis

    • Sequences similar to H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH have been used in the study of various proteins, such as plasma prealbumin and sarcine adenylate kinase. This kind of research is significant for understanding the structure-function relationship in proteins, which has implications in enzymology and metabolic pathways (Kanda et al., 1974) (Heil et al., 1974).
  • Photosynthetic Bacteria Study

    • The amino acid sequence contributes to understanding the structure of proteins in photosynthetic bacteria, particularly the reaction center proteins. This is crucial in the field of biochemistry and biophysics for understanding photosynthesis mechanisms at the molecular level (Sutton et al., 1982).
  • Enzymatic Activity and Structure

    • Research on amino acid sequences, including H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH, aids in the study of enzymes such as pyridine haemichrome esterase and calcium-binding proteins. This research is fundamental in understanding enzyme mechanisms and their roles in physiological processes (Colleran & O Carra, 1969) (Fullmer & Wasserman, 1981).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are safe for use in humans. It’s important to conduct thorough safety testing before using a new peptide in a clinical setting .

Future Directions

The field of peptide research is rapidly advancing. Future directions may include the development of new methods for peptide synthesis, the design of peptides with improved stability and bioavailability, and the use of peptides in the treatment of various diseases .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)/t46-,47-,48-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYTZTMGIJDKGF-SYGRCPSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125N19O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH

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